molecular formula C15H23LaO7 B7756897 C15H23LaO7

C15H23LaO7

Cat. No.: B7756897
M. Wt: 454.24 g/mol
InChI Key: ZJYNYHXJOOYUDF-KJVLTGTBSA-K
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Description

The compound with the molecular formula C15H23LaO7 lanthanum acetylacetonate hydrate . This compound is a coordination complex where lanthanum is bonded to three acetylacetonate ligands and one water molecule. It is commonly used in various chemical and industrial applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lanthanum acetylacetonate hydrate can be synthesized by reacting lanthanum chloride or lanthanum nitrate with acetylacetone in the presence of a base. The reaction typically involves dissolving lanthanum salts in water, followed by the addition of acetylacetone and a base such as sodium hydroxide or ammonium hydroxide. The mixture is then heated to facilitate the reaction, and the product is precipitated out by cooling the solution .

Industrial Production Methods: In industrial settings, the production of lanthanum acetylacetonate hydrate follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The final product is usually obtained as a white to pale yellow powder .

Chemical Reactions Analysis

Types of Reactions: Lanthanum acetylacetonate hydrate undergoes various chemical reactions, including:

    Coordination Reactions: It can form complexes with other ligands.

    Substitution Reactions: The acetylacetonate ligands can be replaced by other ligands under certain conditions.

Common Reagents and Conditions:

    Oxidation and Reduction: Lanthanum acetylacetonate hydrate is relatively stable and does not undergo significant oxidation or reduction under normal conditions.

    Substitution: Common reagents for substitution reactions include other diketones or ligands that can displace the acetylacetonate ligands.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield new lanthanum complexes with different ligands .

Scientific Research Applications

Lanthanum acetylacetonate hydrate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of lanthanum acetylacetonate hydrate involves its ability to form stable complexes with various ligands. This property is utilized in catalysis, where the compound can facilitate chemical reactions by stabilizing transition states or intermediates. In biological applications, its ability to bind to specific molecules makes it useful for imaging and diagnostic purposes .

Comparison with Similar Compounds

  • Cerium acetylacetonate hydrate
  • Neodymium acetylacetonate hydrate
  • Yttrium acetylacetonate hydrate

Comparison: Lanthanum acetylacetonate hydrate is unique due to its specific coordination chemistry and stability. Compared to similar compounds, it offers distinct advantages in terms of reactivity and application versatility. For instance, while cerium acetylacetonate hydrate is also used in catalysis, lanthanum acetylacetonate hydrate is preferred in certain reactions due to its higher stability and lower reactivity .

Properties

IUPAC Name

lanthanum(3+);(Z)-4-oxopent-2-en-2-olate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5H8O2.La.H2O/c3*1-4(6)3-5(2)7;;/h3*3,6H,1-2H3;;1H2/q;;;+3;/p-3/b3*4-3-;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYNYHXJOOYUDF-KJVLTGTBSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.[La+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].O.[La+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23LaO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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